6-Methoxy-1-methyl-1H-indole-7-carboxylic acid

lipophilicity drug-likeness ADME

6-Methoxy-1-methyl-1H-indole-7-carboxylic acid (CAS 1779833-86-1) is a heterocyclic building block belonging to the indole-7-carboxylic acid family, distinguished by a methoxy group at the 6-position and a methyl group at the 1-position. It is commercially available at 95% purity from multiple vendors including Sigma-Aldrich and Enamine.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 1779833-86-1
Cat. No. B12429861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-methyl-1H-indole-7-carboxylic acid
CAS1779833-86-1
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=C(C=C2)OC)C(=O)O
InChIInChI=1S/C11H11NO3/c1-12-6-5-7-3-4-8(15-2)9(10(7)12)11(13)14/h3-6H,1-2H3,(H,13,14)
InChIKeyLXOOCVJJMHZKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1-methyl-1H-indole-7-carboxylic acid (CAS 1779833-86-1): A Disubstituted Indole-7-Carboxylic Acid Building Block for Medicinal Chemistry and Chemical Biology


6-Methoxy-1-methyl-1H-indole-7-carboxylic acid (CAS 1779833-86-1) is a heterocyclic building block belonging to the indole-7-carboxylic acid family, distinguished by a methoxy group at the 6-position and a methyl group at the 1-position. It is commercially available at 95% purity from multiple vendors including Sigma-Aldrich and Enamine . This scaffold is of interest in medicinal chemistry and chemical biology because indole-7-carboxylic acid derivatives have been explored as inhibitors of CD38 for cancer therapy, and disubstituted indoles are known ligands of the aryl hydrocarbon receptor (AhR), a transcription factor involved in xenobiotic metabolism and immune regulation [1].

Why Generic Indole Carboxylic Acids Cannot Replace 6-Methoxy-1-methyl-1H-indole-7-carboxylic acid in Research and Development


Even within the same indole carboxylic acid class, regiochemistry and substitution pattern dictate physicochemical properties, reactivity, and biological target engagement. The 7-carboxylic acid position creates a distinct electronic environment compared to the more common 2- or 3-carboxylic acid isomers, altering acidity, hydrogen-bonding geometry, and metabolic stability. The 6-methoxy group donates electron density into the indole ring, modifying electrophilic substitution reactivity and potentially enhancing AhR binding affinity, while the N-methyl group eliminates the N–H hydrogen bond donor, changing solubility and permeability. Simply substituting a cheaper or more readily available indole-2-carboxylic acid or unsubstituted indole-7-carboxylic acid would yield compounds with different pharmacokinetic and pharmacodynamic profiles, jeopardizing structure-activity relationship (SAR) consistency and reproducibility [1].

Quantitative Differentiation Evidence for 6-Methoxy-1-methyl-1H-indole-7-carboxylic acid Versus Closest Analogs


Lipophilicity (XLogP3) and Hydrogen Bond Donor Count Differentiate 6-Methoxy-1-methyl-1H-indole-7-carboxylic acid from the Unsubstituted 1H-Indole-7-carboxylic Acid Core

The target compound's computed XLogP3 is predicted to be approximately 2.5, compared to 2.3 for the unsubstituted 1H-indole-7-carboxylic acid core, reflecting the lipophilicity-enhancing effect of the N-methyl and 6-methoxy substituents. Critically, the target compound has only one hydrogen bond donor (the carboxylic acid O–H), whereas the unsubstituted core has two (N–H and O–H). This reduction in HBD count is expected to improve passive membrane permeability and reduce crystal packing forces, which can translate into better solubility in organic solvents and improved handling during synthesis [1][2].

lipophilicity drug-likeness ADME

Regiochemical Differentiation: 7-Carboxylic Acid Isomer Offers Distinct Reactivity and Biological Profile Compared to 2-Carboxylic Acid Isomer

The 6-methoxy-1-methyl-1H-indole-7-carboxylic acid regioisomer places the carboxylic acid group at the 7-position of the indole ring, adjacent to the 6-methoxy substituent. This arrangement creates a unique steric and electronic environment that differs fundamentally from the 2-carboxylic acid isomer (CAS 739365-07-2). The 2-isomer has a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 51.5 Ų, whereas the target 7-isomer is predicted to have a TPSA value identical to that of 1H-indole-7-carboxylic acid (53.1 Ų) but with different atom contributions due to the methoxy group. These differences in electronic distribution can lead to divergent reactivity in amide coupling (e.g., HATU vs EDCI conditions) and distinct binding poses in biological targets [1][2].

regiochemistry synthetic utility SAR

Commercial Availability and Purity: 95% Minimum Purity from Multiple Vendors Enables Reproducible Research

The target compound is stocked by Sigma-Aldrich (Enamine catalog EN300-1590164) and other vendors at a minimum purity of 95%. In contrast, the closest unsubstituted analog 1-methyl-1H-indole-7-carboxylic acid (CAS 167479-16-5) is typically offered at 97% purity from similar suppliers but lacks the 6-methoxy group, which is critical for electron-rich indole chemistry. The 2-carboxylic acid isomer is also available at 95% purity, but its different regiochemistry precludes direct substitution .

commercial availability purity procurement

Biological Relevance: Methoxyindoles Are Validated AhR Ligands, Supporting Use of 6-Methoxy-1-methyl-1H-indole-7-carboxylic acid in Nuclear Receptor Studies

A systematic study of 22 methylated and methoxylated indoles demonstrated that 7-methoxyindole acts as an agonist of human AhR, with binding pocket analysis revealing synergistic interactions with 4-methylindole. Although 6-methoxy-1-methyl-1H-indole-7-carboxylic acid was not directly tested, the presence of the 6-methoxy and N-methyl motifs positions it within the structure-activity landscape of AhR-active indoles. This class-level evidence supports the compound's utility as a starting point for designing AhR modulators, where the 7-carboxylic acid group can serve as a handle for further derivatization into amides or esters [1].

aryl hydrocarbon receptor AhR nuclear receptor

Recommended Application Scenarios for 6-Methoxy-1-methyl-1H-indole-7-carboxylic acid Based on Evidence


Synthesis of AhR Modulator Libraries via Carboxylic Acid Derivatization

The 7-carboxylic acid handle allows straightforward conversion to amides, esters, and hydroxamic acids, enabling rapid exploration of AhR SAR. The 6-methoxy group provides electron density that may enhance AhR binding, as inferred from the activity of 7-methoxyindole in HepG2 reporter assays [1]. Researchers synthesizing AhR-targeted chemical probes or drug candidates should prioritize this building block over the 2-carboxylic acid isomer, which has a measurably lower XLogP3 (2.0 vs ~2.5) and different hydrogen-bonding geometry [2].

Fragment-Based Drug Discovery (FBDD) Requiring Low HBD Count Building Blocks

With only one hydrogen bond donor, this compound aligns with fragment libraries designed for lead-like properties (Rule of Three). The N-methyl group eliminates the indole N–H, reducing polar surface area and potentially improving brain penetration. Procurement teams should select this compound when the target product profile demands low HBD count and moderate lipophilicity, as supported by computed property comparisons with 1H-indole-7-carboxylic acid [3].

Synthesis of CD38 Inhibitor Precursors Requiring Indole-7-Carboxylic Acid Scaffolds

Indole-7-carboxylic acid derivatives have been patented as CD38 inhibitors for cancer immunotherapy . The 6-methoxy-1-methyl variant serves as a functionalized precursor that can be directly elaborated into clinical candidates without the need for late-stage C–H functionalization. The 95% commercial purity ensures that initial SAR studies are performed with well-defined starting material, minimizing batch-to-batch variability .

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